molecular formula C10H14N2OS B15275013 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one

2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B15275013
M. Wt: 210.30 g/mol
InChI Key: SLYUJDMYCHJGIW-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is an organic compound that features a piperidine ring and a thiazole ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of piperidine with a thiazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of a thiazole derivative to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
  • 2-(Piperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one

Uniqueness

2-(Piperidin-2-yl)-1-(1,3-thiazol-5-yl)ethan-1-one is unique due to the specific positioning of the thiazole ring, which can influence its reactivity and interactions. This structural uniqueness can result in different biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-piperidin-2-yl-1-(1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C10H14N2OS/c13-9(10-6-11-7-14-10)5-8-3-1-2-4-12-8/h6-8,12H,1-5H2

InChI Key

SLYUJDMYCHJGIW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CN=CS2

Origin of Product

United States

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